The Synthesis of Bicyclo[3.1.0]hexane: A Technical Guide to Core Synthetic Strategies
The Synthesis of Bicyclo[3.1.0]hexane: A Technical Guide to Core Synthetic Strategies
The bicyclo[3.1.0]hexane ring system is a recurring structural element in a variety of biologically active molecules. Its rigid, three-dimensional architecture provides a valuable scaffold for the development of novel therapeutics, including adenosine A3 receptor ligands and neuropeptide Y1 (NPY1) receptor antagonists.[1][2] This guide details key synthetic methodologies for the construction of this important bicyclic system, supported by experimental protocols and quantitative data where available.
Key Synthetic Methodologies for Bicyclo[3.1.0]hexane Derivatives
Several powerful strategies have been developed for the synthesis of bicyclo[3.1.0]hexane derivatives. These methods often involve the formation of the strained cyclopropane ring as a key step.
(3+2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent approach to bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center involves the (3+2) annulation of cyclopropenes with cyclopropylanilines.[3][4] This reaction can be promoted by either an organic or an iridium photoredox catalyst under blue LED irradiation, affording good yields for a diverse range of substrates.[3][4] A notable feature of this method is the high diastereoselectivity achieved when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry.[4]
Experimental Protocol: General Procedure for the (3+2) Annulation
To a solution of the cyclopropene (1.0 equiv., 0.3 mmol) and 4DPAIPN (5 mol%) in CH3NO2 (0.4 M) is added the cyclopropylaniline (1.8 equiv.). The reaction mixture is stirred at room temperature under blue LED irradiation. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the bicyclo[3.1.0]hexane product.[4]
Table 1: Scope of the (3+2) Annulation Reaction [4]
| Entry | Cyclopropene (R¹) | Cyclopropylaniline (Aryl) | Product | Yield (%) | dr |
| 1 | Phenyl | 4-Methoxyphenyl | 16 | 85 | >20:1 |
| 2 | 4-Chlorophenyl | 4-Methoxyphenyl | 17 | 78 | >20:1 |
| 3 | 4-Bromophenyl | 4-Methoxyphenyl | 18 | 75 | >20:1 |
| 4 | 4-Trifluoromethylphenyl | 4-Methoxyphenyl | 19 | 65 | >20:1 |
| 5 | 2-Naphthyl | 4-Methoxyphenyl | 20 | 82 | >20:1 |
dr determined by ¹H NMR of the crude products.
Figure 1: Experimental workflow for the (3+2) annulation synthesis of bicyclo[3.1.0]hexanes.
Base-Promoted Ring Contraction of Epoxy Ketones
A synthetic route to bicyclo[3.1.0]hexane-derived analogues of furanosyl rings involves a key base-promoted ring contraction of an epoxy ketone.[5] This strategy has been successfully employed in the synthesis of conformationally restricted nucleoside analogues.[5]
Experimental Protocol: Ring Contraction
To a solution of the epoxy ketone in THF at -20 °C is added t-BuOK. The reaction is stirred for a specified time before quenching. Standard workup and purification by column chromatography yield the bicyclo[3.1.0]hexanone. A subsequent reduction with NaBH4 can afford the corresponding alcohol.[6]
Figure 2: Key steps in the synthesis of a bicyclo[3.1.0]hexane alcohol via ring contraction.
Carbene-Mediated Intramolecular Cyclopropanation
An effective method for the diastereoselective introduction of substituents at the tip of the cyclopropane ring in bicyclo[3.1.0]hexanes utilizes a carbene-mediated intramolecular cyclopropanation reaction.[7] This approach involves a cross-metathesis step to functionalize a terminal olefin precursor, followed by the cyclopropanation of a diazo intermediate.[7]
1,3-Dipolar Cycloaddition of Cyclopropenes with Azomethine Ylides
Bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane can be synthesized through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, such as the protonated form of Ruhemann's purple.[8] This method is effective for both 3-substituted and 3,3-disubstituted cyclopropenes, proceeding with high diastereofacial selectivity.[8]
Conclusion
While a direct synthetic pathway from tropinone to the bicyclo[3.1.0]hexane framework remains elusive in the current literature, a number of robust and versatile methods exist for the construction of this important chemical scaffold. The strategies outlined in this guide, including photoredox-catalyzed (3+2) annulations, ring contractions of epoxy ketones, intramolecular cyclopropanations, and 1,3-dipolar cycloadditions, provide powerful tools for organic and medicinal chemists. These methodologies enable access to a wide array of substituted bicyclo[3.1.0]hexane derivatives, facilitating the exploration of their potential as therapeutic agents and probes for biological systems. Further research may yet uncover a novel transformation to link the tropane and bicyclo[3.1.0]hexane skeletons, but for now, the field relies on these established and innovative synthetic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic modification of a novel bicyclo[3.1.0]hexane NPY1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
